(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

Catalog No.
S925085
CAS No.
948595-00-4
M.F
C21H15F12NO
M. Wt
525.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin...

CAS Number

948595-00-4

Product Name

(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methanol

Molecular Formula

C21H15F12NO

Molecular Weight

525.3 g/mol

InChI

InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m1/s1

InChI Key

ITXPGQOGEYWAKW-MRXNPFEDSA-N

SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O

Canonical SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O

Isomeric SMILES

C1C[C@@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
  • Asymmetric catalysis

    Due to its chiral center, (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol could be explored as a ligand in asymmetric catalysis. In asymmetric catalysis, chiral molecules are used to control the stereochemistry of a reaction, leading to the formation of one enantiomer of a product in excess over the other. Source: Asymmetric catalysis Wikipedia article:

  • Medicinal chemistry

    The development of new drugs often involves chiral molecules. (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol could be a building block for the synthesis of new drug candidates. However, there is no scientific literature currently available on the use of this compound for this specific purpose.

(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is a chiral compound with significant chemical and biological implications. Its molecular formula is C21H15F12NOC_{21}H_{15}F_{12}NO and it has a molecular weight of 525.34 g/mol. The compound appears as a white to almost white powder or crystal and has a melting point ranging from 113.0 to 117.0 °C. It is known for its high purity, typically exceeding 98% as determined by gas chromatography .

The compound primarily participates in reactions involving the homolysis of carbon-fluorine bonds, which are prevalent in trifluoromethylated compounds. This allows for various substitution reactions, making it useful in synthetic organic chemistry. The presence of the pyrrolidine ring contributes to its reactivity, allowing for nucleophilic substitutions and other transformations typical of secondary amines.

Several methods exist for synthesizing (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol:

  • Chiral Resolution: Utilizing chiral auxiliaries or catalysts to resolve racemic mixtures into enantiomers.
  • Nucleophilic Substitution: Starting from appropriate trifluoromethylated phenyl precursors followed by nucleophilic substitution with pyrrolidine derivatives.
  • Direct Fluorination: Employing fluorination techniques on suitable aromatic compounds to introduce trifluoromethyl groups before further functionalization .

The unique structure of (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol makes it valuable in various applications:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activity.
  • Material Science: Exploration in the development of fluorinated polymers or materials with specific thermal and mechanical properties.
  • Chemical Research: Serving as a reagent in synthetic organic chemistry for developing complex molecular architectures .

Interaction studies involving (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol focus on its binding affinity to various receptors and enzymes. Preliminary data suggest that the compound may interact with targets involved in metabolic pathways due to its structural similarities with known bioactive molecules. Further studies are needed to elucidate specific interactions and mechanisms of action .

Several compounds share structural similarities with (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol:

Compound NameStructureUnique Features
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanolC21H15F12NOEnantiomeric form; potential differences in biological activity
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanolC21H15F12NOStructural isomer; differing stereochemistry may affect interaction profiles
(R)-Bis(4-trifluoromethylphenyl)(pyrrolidin-2-yl)methanolC18H18F6NFewer trifluoromethyl groups; different electronic properties

These compounds highlight the uniqueness of (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol through its specific arrangement of trifluoromethyl groups and the presence of the pyrrolidine moiety, which may contribute to distinct chemical reactivity and biological activity profiles .

XLogP3

6.2

Dates

Modify: 2023-08-16

Explore Compound Types